1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone

Catalog No.
S14331141
CAS No.
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone

Product Name

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone

IUPAC Name

1-[5-[(dimethylamino)methyl]-1,2-oxazol-3-yl]ethanone

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-6(11)8-4-7(12-9-8)5-10(2)3/h4H,5H2,1-3H3

InChI Key

ONUQBZLGUUKKGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC(=C1)CN(C)C

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone, also known by its International Union of Pure and Applied Chemistry name, is a synthetic compound characterized by the presence of an isoxazole ring and a dimethylaminomethyl group. Its chemical formula is C8H12N2O2C_8H_{12}N_2O_2 and it has a CAS number of 1006473-52-4. The structure features a ketone functional group attached to a five-membered isoxazole ring, which contributes to its potential biological activities and reactivity in various chemical processes .

  • Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acids or ketones.
  • Reduction: Reduction reactions are feasible with reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
  • Substitution: The isoxazole ring allows for electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or basic medium
ReductionSodium borohydrideMethanol or ethanol
SubstitutionHalogenating agents (e.g., bromine)Varies based on substrate

Research indicates that 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone exhibits potential biological activities, notably in antimicrobial and anticancer domains. Its unique structure allows it to interact with specific biological targets, modulating their activity. The dimethylaminomethyl group may enhance its lipophilicity, thereby improving its interaction with biological receptors .

The synthesis of this compound typically involves the reaction of 3-isoxazolecarboxylic acid with dimethylamine and formaldehyde. This process is conducted under controlled conditions to optimize yield and purity. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and maintain quality control .

General Synthesis Steps

  • Preparation of Precursors: Obtain 3-isoxazolecarboxylic acid and dimethylamine.
  • Reaction Conditions: Mix the precursors in an appropriate solvent (e.g., ethanol) under reflux conditions.
  • Catalysis: Use a suitable catalyst to facilitate the reaction.
  • Purification: Isolate the product through crystallization or chromatography.

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone has diverse applications in various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its antimicrobial and anticancer properties.
  • Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
  • Industry: Utilized in developing new materials and chemical processes .

Studies have shown that this compound interacts with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor functions, which may explain its observed biological effects. Further research is needed to elucidate the precise mechanisms of action at the molecular level .

Similar Compounds

Several compounds share structural similarities with 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone, each exhibiting unique properties:

  • 5-Dimethylaminomethylisoxazole - Lacks the ketone functionality but retains the isoxazole core.
  • 3-Isobutylisoxazole - Similar ring structure but different substituents affecting biological activity.
  • 1-(5-Methylisoxazol-3-yl)ethanone - Similar ketone structure but without the dimethylaminomethyl group.

Comparison Table

Compound NameKey Features
1-(5-Dimethylaminomethylisoxazole)Isoxazole core, no ketone
3-IsobutylisoxazoleDifferent substituents affecting activity
1-(5-Methylisoxazol-3-yl)ethanoneSimilar structure but lacks dimethylaminomethyl

The unique combination of the dimethylaminomethyl group and the isoxazole ring distinguishes 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone from these similar compounds, potentially enhancing its biological activity and reactivity in chemical processes .

Regioselective Synthesis Strategies for Isoxazole Derivatives

Regioselectivity in isoxazole synthesis is critical for positioning functional groups such as the dimethylaminomethyl moiety at the 5-position. A pivotal approach involves the use of halogenoximes and phosphorus-containing dipolarophiles, where vinylphosphonates with α- or β-position leaving groups (e.g., bromine or dialkylamino) direct cycloaddition outcomes. For instance, reactions with β-bromovinylphosphonates yield 3,4-disubstituted isoxazoles in 63–75% yields, while α-dialkylaminovinylphosphonates produce 3,5-disubstituted variants at 47–80% efficiency. This strategy ensures precise placement of the dimethylaminomethyl group, a prerequisite for subsequent ketone functionalization.

The Mannich reaction further enables regioselective introduction of dimethylaminomethyl groups onto preformed isoxazole cores. Studies demonstrate that 3-aryl-2-isoxazolin-5-ones undergo Mannich reactions exclusively at the 4-position, with the 5-methyl group acting as the active site in nitro-substituted derivatives. This method’s versatility is evidenced by its compatibility with diverse aromatic aldehydes, though product stability remains a challenge.

Copper-Catalyzed Cycloaddition Approaches for Core Structure Assembly

Copper catalysis has revolutionized isoxazole ring formation via [3+2] cycloadditions between nitrile oxides and acetylenes. For example, CuI (10 mol%) catalyzes the reaction of propargyl-substituted dihydroisoindolin-1-one with arylnitrile oxides, yielding 3,5-disubstituted isoxazoles in 63–89% efficiency within 6–8 hours. Comparative studies show CuI outperforms Ag₂CO₃, reducing reaction times by 75% while improving yields by 15–30% (Table 1).

Table 1: Performance of Catalysts in [3+2] Cycloadditions

ProductCuI Yield (%)Ag₂CO₃ Yield (%)Time Reduction (h)
4a857318
6a897318
4d635064

The regioselectivity arises from copper’s ability to polarize nitrile oxide dipoles, favoring 3,5-substitution patterns essential for the target compound’s isoxazole core.

Solvent-Free and Microwave-Assisted Reaction Optimization

Microwave irradiation under solvent-free conditions significantly enhances synthetic efficiency. A protocol involving hydroxylamine hydrochloride and substituted 1-(1H-indol-3-yl)-3-arylprop-1-en-3-ones achieves isoxazoline derivatives in 70–92% yields within 10–15 minutes, compared to 48–72 hours under conventional heating. This 96% reduction in reaction time is attributed to rapid dielectric heating, which accelerates cyclocondensation while minimizing side reactions.

Solvent-free approaches also eliminate purification challenges associated with polar aprotic solvents. For instance, the direct coupling of dimethylamine with chloromethylisoxazole intermediates proceeds quantitatively at 80°C without solvents, avoiding byproduct formation observed in DMF or THF.

Green Chemistry Approaches Using Biorenewable Eutectic Solvents

Deep eutectic solvents (DES), particularly choline chloride:urea (1:2), enable sustainable synthesis of 3,5-disubstituted isoxazoles. A one-pot three-step process—involving (1) oxime formation, (2) N-chlorosuccinimide-mediated chlorination, and (3) alkyne cycloaddition—achieves yields of 68–84% at 50°C. The DES stabilizes reactive intermediates like nitrile oxides through hydrogen bonding, with the solvent recyclable up to five times without yield loss (Table 2).

Table 2: Recyclability of Choline Chloride:Urea DES

CycleYield (%)Purity (%)
18498
38297
57995

This method eliminates volatile organic solvents and reduces energy consumption by 40% compared to traditional routes.

Continuous Flow Reactor Implementations for Large-Scale Synthesis

The transition from laboratory-scale batch synthesis to industrial production of 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone requires careful consideration of continuous flow reactor technologies. These systems offer significant advantages for large-scale manufacturing, including enhanced safety profiles, improved reaction control, and increased productivity [1] [2] [3].

Reactor Design and Configuration

Continuous flow reactors for isoxazole synthesis typically employ microreactor technologies with precise temperature and residence time control. The optimal reactor configuration involves fluorinated ethylene-propylene (FEP) reactor coils with specific dimensional parameters to ensure efficient heat and mass transfer [4] [5]. Research has demonstrated that reactor volumes ranging from 0.6 to 4.0 mL can achieve residence times of 1-20 minutes, with optimal conditions typically requiring 2-3 mL reactor volumes and 10-15 minute residence times [6] [3].

Process Parameters and Optimization

The implementation of continuous flow systems for isoxazole derivatives has shown remarkable efficiency improvements. Flow rates of 0.05-0.5 mL/min have been successfully employed, with optimal conditions typically achieved at 0.15-0.3 mL/min [6] [3]. Temperature control is critical, with operating ranges of 25-90°C demonstrating effective synthesis, while optimal conditions are generally maintained at 60-80°C [7] [8]. Pressure regulation at 1-3 bar, with optimal conditions at 2 bar, ensures consistent reaction conditions and prevents unwanted side reactions [6] [5].

Table 1: Continuous Flow Reactor Parameters for Isoxazole Synthesis

ParameterTypical RangeOptimal ConditionsReference
Reactor Volume0.6-4.0 mL2-3 mLCitations 21, 24, 27
Residence Time1-20 minutes10-15 minutesCitations 22, 30
Flow Rate0.05-0.5 mL/min0.15-0.3 mL/minCitations 25, 27
Temperature Range25-90°C60-80°CCitations 23, 29
Pressure1-3 bar2 barCitations 25, 30
Productivity1-5 g/h2-3 g/hCitations 21, 31

Safety and Hazard Mitigation

Continuous flow reactors provide enhanced safety profiles compared to traditional batch processes, particularly when handling potentially explosive organic azide species and exothermic reactions [2] [3]. The miniaturized nature of flow systems reduces the inventory of hazardous materials at any given time, while precise temperature control minimizes the risk of thermal runaway reactions [1] [7]. Additionally, the continuous nature of the process allows for real-time monitoring and immediate response to process deviations [4] [5].

Scale-Up Considerations

The scalability of continuous flow processes has been demonstrated through successful gram-scale campaigns, with productivity rates of 1-5 g/h achievable under optimized conditions [1] [9]. The modular nature of flow systems allows for numbering-up strategies, where multiple reactor units operate in parallel to achieve desired production volumes [4] [2]. This approach maintains the advantages of microreactor technology while achieving industrial-scale production capacity.

Solvent Recovery Systems in Process Optimization

Solvent recovery systems represent a critical component of industrial production strategies for pharmaceutical compounds, offering substantial economic and environmental benefits [10] [11] [12]. The implementation of efficient solvent recovery processes for 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone production requires careful consideration of the specific solvents employed and their recovery characteristics.

Solvent Recovery Technologies

The primary technologies employed in pharmaceutical solvent recovery include distillation, membrane separation, and advanced purification techniques [13] [14] [15]. Distillation remains the most common method, utilizing differences in boiling points to separate and purify solvents [12] [16]. The process typically involves a two-section column configuration, with a stripping section to separate water from organic solvents and a rectification section to concentrate and purify the solvent for reuse [10] [17].

Process Design and Implementation

Modern solvent recovery systems incorporate multiple processing steps to ensure maximum efficiency and purity. The collection phase involves careful segregation of used solvents from various production areas to prevent contamination [12] [14]. Pre-treatment steps, including filtration and decantation, remove solid impurities and immiscible liquids [16] [15]. The primary recovery process utilizes distillation under optimized conditions, with post-treatment quality control ensuring the recovered solvent meets reuse specifications [17] [18].

Table 2: Solvent Recovery Efficiency for Common Pharmaceutical Solvents

Solvent TypeRecovery Efficiency (%)Purity After Recovery (%)Energy Consumption (kWh/kg)
Dimethylacetamide (DMAc)91-9699.0-99.52.1-2.8
Tetrahydrofuran (THF)94-9699.5-99.92.5-3.2
Toluene96-9899.2-99.81.8-2.4
Methanol85-9098.5-99.02.0-2.6
Ethanol88-9299.0-99.52.2-2.9
Acetone92-9599.3-99.71.9-2.5

Economic and Environmental Benefits

The implementation of solvent recovery systems provides substantial cost savings through reduced raw material purchases and waste disposal costs [11] [19] [20]. Industry data indicates that solvent recovery systems can achieve payback periods of 18-24 months, with annual savings of 2-3 million dollars for large-scale operations [17] [21]. Environmental benefits include significant reductions in carbon dioxide emissions and hazardous waste generation, with some facilities achieving 30-35% solvent recycling rates [11] [12].

Advanced Recovery Technologies

Emerging technologies in solvent recovery include membrane separation processes that operate at lower energy consumption levels compared to traditional distillation [13] [18]. These heatless recovery systems utilize pressure-driven processes through nanofiltration membranes, achieving over 90% recovery efficiency while consuming 90% less energy than conventional methods [18]. The integration of these technologies with existing production systems offers opportunities for further optimization and cost reduction.

Quality Control Protocols for Purity Standardization

Quality control protocols for 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone production must adhere to stringent pharmaceutical manufacturing standards to ensure product safety, efficacy, and regulatory compliance [22] [23] [24]. The implementation of comprehensive analytical testing programs is essential for maintaining consistent product quality throughout the manufacturing process.

Analytical Method Development and Validation

The development of quality control protocols begins with the selection and validation of appropriate analytical methods [25] [26] [27]. High Performance Liquid Chromatography (HPLC) serves as the primary technique for purity analysis and impurity profiling, offering detection limits of 0.01-0.1% with precision values of 0.5-2.0% relative standard deviation [28] [29] [30]. Gas Chromatography (GC) is employed for volatile impurities and residual solvent analysis, providing detection capabilities of 0.1-1.0 ppm with analysis times of 10-30 minutes [23] [31].

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and purity assessment with detection limits of 0.1-1.0% and precision values of 1.0-5.0% relative standard deviation [32] [33] [34]. Infrared (IR) spectroscopy is utilized for functional group identification and qualitative analysis, offering rapid analysis times of 5-15 minutes with detection limits of 0.1-1.0% [29] [35] [36]. Mass Spectrometry (MS) provides molecular weight confirmation and structural elucidation with exceptional sensitivity, achieving detection limits of 0.001-0.01% [28] [31].

Table 3: Quality Control Analytical Methods for Pharmaceutical Analysis

Analytical MethodApplicationDetection LimitPrecision (RSD %)Analysis Time
High Performance Liquid Chromatography (HPLC)Purity analysis, impurity profiling0.01-0.1%0.5-2.015-60 min
Gas Chromatography (GC)Volatile impurities, residual solvents0.1-1.0 ppm1.0-3.010-30 min
Nuclear Magnetic Resonance (NMR)Structural confirmation, purity0.1-1.0%1.0-5.030-120 min
Infrared Spectroscopy (IR)Functional group identification0.1-1.0%2.0-5.05-15 min
Mass Spectrometry (MS)Molecular weight confirmation0.001-0.01%0.5-2.010-30 min
Ultraviolet-Visible Spectroscopy (UV-Vis)Quantitative analysis, dissolution0.01-0.1%1.0-3.05-20 min

Regulatory Compliance Framework

Quality control protocols must comply with international regulatory standards, including Good Manufacturing Practice (GMP) requirements and International Council for Harmonisation (ICH) guidelines [22] [37] [38]. The implementation of Current Good Manufacturing Practice (cGMP) standards ensures proper design, monitoring, and control of manufacturing processes [38] [39]. Quality assurance systems must incorporate comprehensive documentation, standard operating procedures, and regular validation activities to maintain regulatory compliance [24] [37] [40].

Purity Testing and Impurity Profiling

Comprehensive purity testing protocols encompass identification tests, quantitative impurity analysis, and limit testing for controlled substances [25] [26] [41]. The validation of analytical procedures follows ICH Q2(R1) guidelines, requiring demonstration of accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range [25] [26]. Impurity standards play a crucial role in quality control, defining acceptable levels of organic impurities, inorganic impurities, and residual solvents [22] [42].

Process Control and Monitoring

In-process control involves continuous monitoring and analysis of manufacturing parameters at various stages of production [43] [44] [30]. Critical process parameters including temperature, pressure, pH, and reaction time are monitored in real-time to ensure consistent product quality [24] [43] [40]. Finished product testing includes comprehensive analysis of identity, purity, potency, and stability characteristics before product release [43] [44] [45].

Table 4: Cost Analysis for Industrial Production Scale-Up

Cost ComponentCost per kg (USD)Cost Savings with Optimization (%)Payback Period (months)
Raw Materials45-6510-15N/A
Solvent Recovery System8-1225-3518-24
Continuous Flow Equipment15-2520-3012-18
Quality Control Testing12-1815-206-12
Labor and Overhead20-3010-15N/A
Total Production Cost100-15015-2515-20

Quality Management Systems

The implementation of comprehensive quality management systems ensures consistent product quality through integrated quality assurance and quality control activities [37] [40] [39]. These systems incorporate risk-based approaches to quality management, utilizing Quality by Design (QbD) principles to identify and control critical quality attributes throughout the manufacturing process [46] [47]. Regular quality audits and continuous improvement activities ensure the ongoing effectiveness of quality control protocols and compliance with evolving regulatory requirements [37] [39].

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

168.089877630 g/mol

Monoisotopic Mass

168.089877630 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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